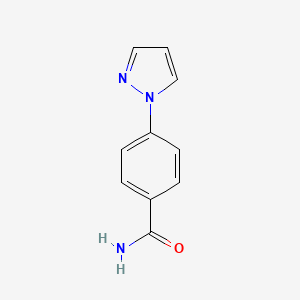

4-(1H-Pyrazol-1-yl)benzamide

Description

Contextualization within Pyrazole (B372694) and Benzamide (B126) Chemistry

4-(1H-Pyrazol-1-yl)benzamide is a molecule that incorporates two key pharmacophores: pyrazole and benzamide. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, known for a wide array of biological activities. researchgate.netmdpi.com The benzamide moiety, an aromatic amide, provides a rigid structural backbone and hydrogen bonding capabilities, features that are crucial for molecular recognition and binding to biological targets.

The structure of this compound features a benzamide core where the para-position is substituted with a 1H-pyrazole ring. This specific arrangement allows for diverse chemical modifications on both the pyrazole and benzamide components, enabling the synthesis of a vast library of derivatives with tailored properties.

Significance as a Privileged Scaffold in Research

The term "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of ligands for multiple biological targets. mdpi.com The pyrazole nucleus is a well-established privileged scaffold in drug discovery. mdpi.comnih.gov When combined with the benzamide moiety, the resulting this compound framework inherits and expands upon this privileged nature.

The significance of this scaffold lies in its versatility. The pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the benzamide portion offers a platform for introducing substituents that can modulate properties like solubility, lipophilicity, and metabolic stability. This adaptability makes it a valuable starting point for the design of new therapeutic agents and functional materials.

Historical and Current Research Landscape of Pyrazole-Benzamide Hybrids

The exploration of pyrazole-benzamide hybrids is a testament to the power of molecular hybridization in drug discovery. acs.org Historically, the development of individual pyrazole-based drugs like antipyrine (B355649) in the 1880s and benzamide antipsychotics in the mid-20th century laid the groundwork for the rational design of hybrid molecules.

In recent years, research into pyrazole-benzamide hybrids has intensified, driven by advancements in synthetic methodologies and a deeper understanding of their structure-activity relationships (SAR). acs.orgresearchgate.net Modern synthetic techniques, such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have facilitated the efficient creation of diverse libraries of these compounds. acs.orgarabjchem.orgresearchgate.net

Current research focuses on exploring the therapeutic potential of these hybrids across a range of diseases. Numerous studies have reported their promising activity as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govmdpi.com For instance, derivatives of this compound have been investigated as inhibitors of various kinases, enzymes that play a crucial role in cell signaling pathways often dysregulated in diseases like cancer. researchgate.netnih.gov The ongoing investigation into these hybrids continues to uncover new biological activities and potential therapeutic applications, solidifying the importance of the this compound scaffold in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVWJHYYJKVAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements

Established Synthetic Pathways for 4-(1H-Pyrazol-1-yl)benzamide and its Derivatives

Traditional synthetic strategies provide a robust foundation for accessing this compound and its analogues. These methods include powerful cross-coupling reactions, classical nucleophilic substitutions, pyrazole (B372694) ring formation via cyclocondensation, and direct amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura reaction)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl and N-aryl compounds, and they are frequently employed in the synthesis of this compound derivatives. These reactions offer a versatile means to form either the C-N bond between the pyrazole and the phenyl ring or to build upon a pre-existing 4-halo-benzamide scaffold.

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. researchgate.net In the context of this compound synthesis, it is typically used to functionalize an already formed pyrazole-benzamide structure. For instance, a key intermediate, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, can be coupled with various aryl or heteroaryl boronic acids. researchgate.netarabjchem.org This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). arabjchem.org This strategy allows for the late-stage introduction of diverse aryl groups onto the benzamide (B126) core. researchgate.netnih.gov

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction, specifically designed for the formation of C-N bonds. nih.govmdpi.com This reaction is instrumental in directly coupling a pyrazole with an aryl halide. While general for many NH-containing substrates, the N-arylation of pyrazoles can be challenging. nih.govnih.gov However, specialized ligand systems, such as BippyPhos, have been developed to facilitate the amination of a wide variety of (hetero)aryl chlorides with NH-heterocycles, including pyrazoles. nih.gov This approach can be used to construct the core 1-phenylpyrazole (B75819) moiety from which the final benzamide can be elaborated.

| Reaction Type | Starting Materials | Catalyst/Ligand | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-dioxane/H₂O | Reflux, 15-30 h | 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Moderate to Good | arabjchem.org |

| Suzuki-Miyaura Coupling | Bromo-amino-benzoyl pyrazole, (Hetero)arylboronic acid | XPhos Pd G2 | K₃PO₄ / 1,4-dioxane/H₂O | 100 °C, 24 h | Arylated amino-benzoyl pyrazole | Up to 96% | nih.gov |

| Buchwald-Hartwig Amination | (Hetero)aryl chlorides, NH Indoles/Pyrazoles | BippyPhos / [Pd(cinnamyl)Cl]₂ | Not specified | Not specified | N-Aryl heterocycles | Broad scope | nih.gov |

| Buchwald-Hartwig Amination | 4-Iodo-1H-1-tritylpyrazole, Piperidine | Pd(dba)₂ / tBuDavePhos | Not specified / Xylene | 160 °C, 10 min (Microwave) | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | Good | nih.gov |

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a classical and direct route to form the N-aryl bond in this compound. researchgate.net This pathway typically involves the reaction of a pyrazole anion with an electron-deficient aromatic ring, where a leaving group such as a halogen is displaced.

A common strategy involves the reaction of 1H-pyrazole (or a substituted variant like 4-chloro-1H-pyrazole) with an activated fluorobenzonitrile, such as 3,4-difluorobenzonitrile (B1296988) or 4-fluoro-2-(trifluoromethyl)benzonitrile. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) with a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the pyrazole and enhance its nucleophilicity. The resulting 4-(pyrazol-1-yl)benzonitrile intermediate can then be hydrolyzed to the corresponding benzoic acid, which is subsequently converted to the target benzamide. This method is advantageous as it avoids the use of expensive transition metal catalysts.

Cyclocondensation Methods for Pyrazole Moiety Elaboration (e.g., Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and widely used method for constructing the pyrazole ring itself. hilarispublisher.commdpi.com This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, leading to the formation of the five-membered heterocyclic ring after the elimination of two water molecules. chemhelpasap.com

In the context of synthesizing this compound, this method would start with a substituted phenylhydrazine, specifically a 4-hydrazinobenzamide derivative. This hydrazine is then reacted with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or acetylacetone. mdpi.comresearchgate.net The reaction can be catalyzed by acid and often proceeds with high yields due to the formation of the stable aromatic pyrazole ring. chemhelpasap.com A significant consideration in the Knorr synthesis, especially with unsymmetrical 1,3-diketones, is the potential for the formation of regioisomers. rsc.org The reaction conditions, including pH and the nature of the substituents, play a crucial role in determining the regioselectivity of the final product. rsc.org

Direct Amidation and Acylation Protocols

The final step in many synthetic routes to this compound is the formation of the amide bond. This can be achieved through either direct amidation of a carboxylic acid or acylation of an amine.

Direct amidation involves reacting 4-(1H-pyrazol-1-yl)benzoic acid with ammonia (B1221849) or an ammonium (B1175870) salt. This conversion often requires activating agents or harsh conditions, such as heating a neat mixture of the carboxylic acid and amine. dur.ac.uk A more common laboratory-scale approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride. arabjchem.org For example, 4-(1H-pyrazol-1-yl)benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-(1H-pyrazol-1-yl)benzoyl chloride. This highly reactive intermediate is then treated with ammonia or a primary/secondary amine to yield the desired benzamide.

Alternatively, acylation protocols can be used where a pyrazole-containing amine is reacted with a benzoic acid derivative. For instance, a protected 5-methyl-1H-pyrazol-3-amine can be condensed with 4-bromobenzoic acid in the presence of a coupling agent like titanium tetrachloride (TiCl₄) to form an intermediate amide. researchgate.netarabjchem.org

| Method | Key Reagents | Typical Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Direct Amidation via Acid Chloride | 4-(1H-Pyrazol-1-yl)benzoic acid, SOCl₂, Ammonia | Two steps: 1. Reflux with SOCl₂. 2. Reaction with NH₃. | 4-(1H-Pyrazol-1-yl)benzoyl chloride | arabjchem.org |

| One-Pot Condensation/Acylation | Protected 3-amino-5-methyl-1H-pyrazole, 4-Bromobenzoic acid, TiCl₄ | Pyridine, 85 °C, 2 h | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | researchgate.netarabjchem.org |

| Hydrolysis of Nitrile | 4-(1H-Pyrazol-1-yl)benzonitrile, H₂O | Ethanol/Water (1:1), 105 °C, 16 h | 4-(1H-Pyrazol-1-yl)benzoic acid | chemicalbook.com |

Catalytic Strategies for Optimized Synthesis

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, ruthenium-catalyzed C-H functionalization represents a significant advancement.

Ruthenium-Catalyzed C–H Functionalization

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes and heterocycles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.commdpi.comnih.gov In the synthesis of arylpyrazole derivatives, the pyrazole ring can act as a directing group, guiding the catalyst to activate a specific C-H bond on the attached aryl ring, typically at the ortho position. acs.org

For example, a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, can facilitate the direct acylation of 1-phenylpyrazole with various acyl chlorides. acs.org This reaction proceeds with good regioselectivity for the ortho-position of the phenyl ring. acs.org Similarly, ruthenium catalysts can be used for the arylation of phenylpyrazoles using phenols or aryl halides. mdpi.com These methods provide a direct route to introduce functional groups onto the benzamide precursor framework. While many C-H activation strategies focus on the ortho position, methods for remote meta-selective C-H functionalization are also being developed, further expanding the synthetic utility of ruthenium catalysis. rsc.org The mechanism often involves a carboxylate-assisted C-H bond ruthenation, followed by subsequent steps to form the new C-C or C-N bond. mdpi.comnih.gov

| Transformation | Substrate | Coupling Partner | Catalyst System | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|---|

| ortho-Acylation | 1-Phenylpyrazole | Acyl chlorides | [RuCl₂(p-cymene)]₂, PCy₃ | K₂CO₃ | Direct C-H acylation of the phenyl ring | acs.org |

| Dehydrative Arylation | Phenylpyrazole | Phenols | [RuCl₂(p-cymene)]₂ or [Ru(MesCO₂)₂(p-cymene)]₂ | TsCl, Base | Direct C-H/O-H arylation | mdpi.com |

| Decarbonylative Arylation | Arylpyrazoles | Aryl halides | [RuCl₂(p-cymene)]₂ | Mesitylic acid, Base | Carboxylate-assisted C-C bond formation | mdpi.com |

| Annulation | Aryl substituted pyrazoles | α-carbonyl sulfoxonium ylides | Ru(II) | Acid promoter | Dual C-C and C-N bond formation | rsc.org |

Cobalt-Based Systems for Enhanced Yields

The quest for more efficient and cost-effective synthetic routes for N-arylpyrazoles, the core structure of this compound, has led to the exploration of various transition-metal catalysts. Among these, cobalt-based systems have emerged as a noteworthy alternative, offering high yields and regioselectivity under relatively mild conditions. acs.orgnih.gov

A significant development in this area is the cobalt-catalyzed C–N bond formation between aryl diazonium salts and vinyl diazoacetates. acs.org This method provides a regiospecific pathway to N-arylpyrazoles, addressing the common challenge of controlling regioselectivity in traditional condensation reactions. acs.org The reaction proceeds smoothly and is tolerant of a wide array of vinyl diazoacetates. acs.org Research has shown that for arylvinyl diazoacetates, those with electron-withdrawing substituents on the phenyl ring tend to produce higher yields compared to those with electron-donating groups. acs.org The protocol is valued for its use of an inexpensive cobalt catalyst, mild reaction conditions, and readily accessible starting materials, achieving 100% regioselectivity. acs.org

The proposed mechanism for this cobalt-catalyzed reaction involves several key steps. It begins with the oxidative addition of a Co(II) species to the aryldiazonium salt, which generates a cationic aryl-cobalt complex. This is followed by the coupling of the vinyl diazoacetate to this complex, leading to a acs.orgresearchgate.net-cycloaddition. Subsequent tautomerization and reductive elimination furnish the N-arylpyrazole product and regenerate the cobalt catalyst. acs.org

Further advancements include the use of cobalt catalysts for the directed C–H arylation of N-aryl pyrazoles with arylboronic acids. rsc.org This method, utilizing a Co(hfacac)₂ catalyst and a CeSO₄ oxidant in HFIP solvent, demonstrates compatibility with a range of functional groups, including nitro, ester, bromo, and ketone groups, highlighting the versatility of cobalt-based systems in the functionalization of the pyrazole core. rsc.org

Table 1: Cobalt-Catalyzed Synthesis of N-Arylpyrazoles

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Co(OAc)₂ | Aryl diazonium salts and vinyl diazoacetates | High yields, 100% regioselectivity, mild conditions, inexpensive catalyst. | acs.orgacs.org |

| Co(hfacac)₂ / CeSO₄ | N-aryl pyrazoles and arylboronic acids | Directed ortho-arylation of C–H bonds, compatible with various functional groups. | rsc.org |

Derivatization and Functionalization Strategies

The biological activity of this compound can be finely tuned through the strategic modification of its pyrazole and benzamide components. These modifications are central to the exploration of its structure-activity relationships.

Introduction of Diverse Substituents on the Pyrazole and Benzamide Moieties

The pyrazole ring and the benzamide group offer multiple sites for the introduction of a wide variety of substituents, allowing for the creation of extensive compound libraries for drug discovery and other applications. lifechemicals.com The pyrazole moiety, an important scaffold in medicinal chemistry, is found in numerous compounds with a broad spectrum of biological activities. lifechemicals.comnih.gov

Functionalization of the pyrazole ring can be achieved through various synthetic maneuvers. For instance, iridium-catalyzed directed ortho-C–H amination has been successfully applied to pyrazole-containing compounds, demonstrating the utility of the pyrazole itself as a directing group. acs.org This allows for the selective introduction of amino groups onto the aryl ring attached to the pyrazole nitrogen.

On the benzamide portion, derivatization is often achieved through standard amide bond formation protocols or by modification of a pre-existing benzamide structure. For example, Suzuki-Miyaura cross-coupling reactions have been employed to synthesize 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides from a 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide intermediate, showcasing a method to introduce aryl and heteroaryl diversity at the 4-position of the benzamide ring. researchgate.net

Scaffold Modification and Hybridization Approaches

Beyond simple substitution, more profound structural modifications involving scaffold alteration and hybridization with other pharmacologically relevant moieties have been explored to enhance or alter the activity profile of pyrazole-benzamide derivatives.

Scaffold hopping, a strategy where the core scaffold is replaced by a different but functionally equivalent one, has been utilized in the design of novel inhibitors. nih.gov For instance, the pyrazole ring can be replaced by other five-membered heterocycles like thiazoles, triazoles, or imidazoles, which can act as bioisosteres. acs.org Another approach involves ring expansion, where the pyrazole ring is expanded to a six-membered pyridazine (B1198779) ring. acs.org

Hybridization involves combining the pyrazole-benzamide scaffold with other distinct chemical entities to create hybrid molecules with potentially synergistic or novel activities. mdpi.com This strategy has led to the synthesis of complex molecules such as 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives, which were designed as BCR-ABL tyrosine kinase inhibitors. nih.gov Similarly, pyrazole-benzimidazole hybrids have been developed and investigated for their potential as anticancer agents. mdpi.com These hybridization approaches significantly expand the chemical space and potential applications of the core this compound structure.

Table 2: Derivatization and Functionalization Strategies

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Substitution | Introduction of various functional groups on the pyrazole and benzamide rings. | Suzuki-Miyaura coupling to introduce aryl groups at the 4-position of the benzamide. | researchgate.net |

| Scaffold Hopping | Replacement of the pyrazole core with other heterocycles. | Replacing the pyrazole with a thiazole, triazole, or imidazole (B134444) ring. | acs.org |

| Hybridization | Combining the pyrazole-benzamide scaffold with other chemical moieties. | Synthesis of pyrazole-benzimidazole hybrids. | mdpi.com |

One-Pot Reaction Methodologies (e.g., Reductive Amination)

To enhance synthetic efficiency, reduce waste, and simplify operational procedures, one-pot reaction methodologies are increasingly being developed for the synthesis of benzamides and related structures. These methods combine multiple reaction steps into a single process without the need for isolating intermediates.

One-pot reductive amination is a powerful tool for the formation of C-N bonds and the synthesis of amines from carbonyl compounds. nih.govrsc.org This strategy can be adapted for the synthesis of benzamide precursors. For instance, a one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride followed by reduction with stannous chloride has been reported for the synthesis of primary amines, which are key starting materials for benzamide synthesis. researchgate.net More advanced iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds provides a direct route to secondary amines, where the nitro group is reduced in situ before the reductive amination takes place. nih.govrsc.org

Other one-pot approaches for benzamide synthesis have also been developed. For example, a robust tandem catalyst based on a center-radially fibrous silica-encapsulated TS-1 zeolite has been used for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. rsc.org Furthermore, a general method for the one-pot reductive functionalization of secondary amides allows for their transformation into amines with concurrent C-C bond formation, tolerating a wide range of functional groups. acs.org These streamlined synthetic approaches offer significant advantages in terms of atom economy and process simplification for the production of this compound and its derivatives. rsc.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(1H-Pyrazol-1-yl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-Dimensional NMR Analysis (e.g., ¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural confirmation of this compound and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For pyrazole-containing benzamides, distinct signals are observed for the protons of the pyrazole (B372694) ring, the benzamide (B126) aromatic ring, and the amide (NH) group. For instance, in a related derivative, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, the NH₂ protons appear as a broad singlet at 5.37 ppm, while the phenyl group protons are observed as a multiplet between 7.50 and 8.09 ppm. acs.org The two NH protons of the pyrazole and amide groups present as broad singlets at 11.73 and 12.33 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. In a derivative, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, the carbonyl carbon (C=O) of the amide group shows a characteristic signal around 163.82 ppm. arabjchem.org The carbons of the pyrazole ring appear at distinct chemical shifts, for example, at 141.44 ppm (C5), 133.79 ppm (C3), and 96.29 ppm (C4) in a substituted pyrazole benzamide. arabjchem.org Aromatic carbons from the benzamide moiety are also clearly resolved.

A representative table of ¹H and ¹³C NMR data for a this compound derivative is provided below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole-H | 6.41 (s, 1H) | - |

| Aromatic-H | 8.13 (d, J=8.4 Hz, 2H), 8.06 (d, J=8.4 Hz, 2H), 7.91 (d, J=7.8 Hz, 2H), 7.86 (d, J=8.4 Hz, 2H) | 143.53, 138.66, 129.76 (2C), 128.92, 128.42 (2C), 127.11 (2C), 126.75 (2C), 126.47 |

| NH | 12.14 (s, 1H), 10.79 (s, 1H) | - |

| C=O | - | 165.92, 163.71 |

| Pyrazole-C | - | 141.44 (C5), 133.79 (C3), 96.29 (C4) |

| CH₃ | 2.24 (s, 3H) | 10.80 |

| OCH₃ | 3.86 (s, 3H) | 52.10 |

| Data is for a related derivative, 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide. arabjchem.org |

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To gain deeper insights into the molecular structure, multi-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei, aiding in the unambiguous assignment of all proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

COSY (Correlation Spectroscopy): COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of proton spin systems within the pyrazole and benzamide rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other in the three-dimensional structure, which is valuable for determining the molecule's conformation.

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is critical for confirming its molecular formula.

In a typical mass spectrum of a pyrazole benzamide derivative, the molecular ion peak [M+H]⁺ is observed, confirming the molecular weight of the compound. For example, in the analysis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives, the molecular ion peaks were clearly identified, confirming their successful synthesis. arabjchem.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For instance, the HRMS for a derivative C₁₆H₁₄N₄O was calculated as [M]⁺; 278.1168 and found to be [M]⁺; 278.1078, validating the chemical formula. arabjchem.org

| Technique | Observation | Significance |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ | Confirms the molecular weight of the compound. |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurement | Determines the elemental composition and confirms the molecular formula. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key functional groups and their expected IR absorption ranges include:

N-H stretching: The amide N-H bond typically shows a stretching vibration in the region of 3100-3500 cm⁻¹. For benzamide, the asymmetric and symmetric N-H stretches appear around 3380 cm⁻¹ and 3180 cm⁻¹, respectively. pg.edu.pl

C=O stretching: The carbonyl group (C=O) of the amide is a strong absorber and typically appears in the range of 1630-1690 cm⁻¹. In benzamide, this peak is observed at approximately 1660 cm⁻¹. pg.edu.pl

C=N and C=C stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in the aromatic rings are found in the 1400-1600 cm⁻¹ region. nih.gov

C-N stretching: The C-N stretching vibration of the amide group is typically observed around 1400 cm⁻¹. pg.edu.pl

The IR spectrum of a related compound, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, shows a strong C=O absorption at 1639 cm⁻¹ and NH₂ stretching at 3680 cm⁻¹. acs.org

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Amide N-H | Stretching | 3100 - 3500 |

| Carbonyl C=O | Stretching | 1630 - 1690 |

| Aromatic/Pyrazole C=C, C=N | Stretching | 1400 - 1600 |

| Amide C-N | Stretching | ~1400 |

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction analysis has been instrumental in confirming their structures. elsevierpure.comnih.gov For instance, the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide was determined to provide conclusive structural confirmation. elsevierpure.comnih.gov In another study on a related pyrazolo[3,4-b]pyridine derivative, the X-ray cocrystal structure revealed a unique binding mode at the N-terminal ATP binding site of its target protein. acs.org

Analysis of Crystal Packing and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study of crystal packing and supramolecular assembly. These interactions, primarily hydrogen bonding and π-π stacking, play a crucial role in the physical properties of the solid.

In the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide, intermolecular hydrogen-bonding interactions were observed between the amide N-H proton and the carbonyl oxygen atom of an adjacent molecule. elsevierpure.comnih.gov The packing in another pyrazole derivative is stabilized by C—H⋯N hydrogen-bond interactions, leading to the formation of molecular chains. iucr.org The pyrazole ring, with its aromatic character and nitrogen atoms, can participate in π-π stacking and dipole interactions, further influencing the supramolecular architecture.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C–H···π, Lone Pair···π Contacts)

The benzamide backbone is a key contributor to the formation of robust hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as an acceptor. This typically results in the formation of strong N–H···O hydrogen bonds, which can lead to the creation of dimeric motifs or extended chains within the crystal lattice. rsc.orgresearchgate.net For instance, in related pyrazole benzamide derivatives, these interactions are fundamental to the primary structure, often forming centrosymmetric dimers. researchgate.net

In addition to classical hydrogen bonding, weaker C–H···O and C–H···π interactions play a significant role in stabilizing the crystal packing. rsc.orgconicet.gov.ar The aromatic rings of both the pyrazole and the benzamide moieties provide sites for C–H···π interactions, where a hydrogen atom from an adjacent molecule interacts with the electron-rich π-system of a ring.

Table 1: Potential Intermolecular Interactions in this compound and Related Compounds

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Formation of dimers and chains rsc.orgresearchgate.net |

| Hydrogen Bond | C-H | Carbonyl (C=O) | Stabilization of primary motifs rsc.orgconicet.gov.ar |

| C–H···π Contact | Aromatic C-H | Pyrazole or Benzene (B151609) Ring (π-system) | Linking of primary structural motifs rsc.orgconicet.gov.ar |

| Lone Pair···π Contact | Pyrazole Nitrogen (lone pair) | Benzene Ring (π-system) | Contribution to overall packing stability rsc.orgconicet.gov.ar |

| π-π Stacking | Pyrazole Ring | Benzene Ring | Close packing of aromatic systems |

Hirshfeld Surface Analysis for Detailed Interatomic Contact Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgnih.gov By mapping the electron distribution of a molecule within its crystalline environment, this method provides a detailed picture of all close interatomic contacts, partitioning them into distinct regions on the molecular surface. researchgate.net The surface is colored according to normalized contact distances (dnorm), which highlights regions of significant intermolecular interaction.

In analogous structures, contacts involving hydrogen atoms (H···H, O···H, N···H, C···H) are shown to dominate the Hirshfeld surface, which is typical for organic molecules. nih.gov The O···H/H···O contacts, corresponding to N–H···O and C–H···O hydrogen bonds, are particularly significant, often appearing as sharp "spikes" in the fingerprint plot, indicative of strong, directional interactions. rsc.orgnih.gov Contacts involving carbon (C···H, C···C) often relate to van der Waals forces and π-based interactions like C–H···π and π-π stacking. nih.gov The analysis of these surfaces indicates that molecular sheets are primarily formed by hydrogen bonds, with electrostatic forces being the dominant stabilizing energy contribution. conicet.gov.ar

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Pyrazole Benzamide Analog

| Interatomic Contact | Contribution (%) | Description |

| H···H | ~45-55% | Represents the largest portion of the surface, corresponding to van der Waals forces. nih.gov |

| O···H / H···O | ~15-25% | Primarily indicates N-H···O and C-H···O hydrogen bonds. nih.gov |

| C···H / H···C | ~10-20% | Relates to C-H···π interactions and general van der Waals contacts. nih.gov |

| N···H / H···N | ~5-10% | Corresponds to weaker hydrogen bonds or close van der Waals contacts involving nitrogen. nih.gov |

| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other (e.g., N···C, O···C) | < 5% | Minor contributions from other close contacts. |

Note: The percentages are illustrative and based on analyses of structurally related pyrazole derivatives. The precise values for this compound would require specific crystallographic data.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.govresearchgate.net Studies on pyrazole-based compounds frequently employ DFT to predict geometries, electronic behavior, and spectroscopic features. jcsp.org.pkals-journal.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

DFT calculations on various pyrazole-carboxamide derivatives have determined these values. For instance, a study on a series of pyrazole-carboxamide compounds reported HOMO energies ranging from -5.37 eV to -5.67 eV and LUMO energies from -1.13 eV to -1.79 eV. researchgate.netjcsp.org.pk The corresponding energy gaps varied from 3.88 eV to 4.40 eV. researchgate.net These calculations show that modifications to the molecule's periphery can fine-tune its electronic properties and stability. jcsp.org.pk In many of these derivatives, the HOMO is often delocalized across the pyrazole (B372694) and adjacent aromatic rings, while the LUMO may be localized on specific moieties, indicating regions of electron donation and acceptance, respectively. jcsp.org.pk

Natural Bonding Orbital (NBO) analysis complements HOMO-LUMO studies by detailing intramolecular charge transfer interactions. nih.gov In related pyrazole structures, NBO calculations often reveal significant charge transfer from electron-donating groups to electron-accepting groups, which is crucial for understanding the molecule's electronic and optical properties. nih.gov

| Compound ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 4 | -5.44 | -1.21 | 4.23 |

| Compound 5 | -5.56 | -1.24 | 4.32 |

| Compound 6 | -5.63 | -1.41 | 4.21 |

| Compound 7 | -5.37 | -1.37 | 4.00 |

| Compound 8 | -5.67 | -1.79 | 3.88 |

Molecular Electrostatic Potential (MEP) mapping is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map displays the charge distribution, with different colors indicating various potential values: red signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For a molecule like 4-(1H-Pyrazol-1-yl)benzamide, the MEP map is expected to show distinct regions of varying potential. wuxiapptec.com The most negative potential (red/yellow) would likely be concentrated around the carbonyl oxygen atom of the benzamide (B126) group and the nitrogen atoms of the pyrazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netwuxiapptec.com Conversely, the hydrogen atom of the amide group (-CONH-) would exhibit a strong positive potential (blue), marking it as a key hydrogen bond donor site. researchgate.net

Theoretical vibrational analysis using DFT is a standard method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. semanticscholar.orgiu.edu.sa Calculations can predict the frequencies and intensities of spectral bands, which are then compared to experimental data to confirm the molecular structure. mdpi.comresearchgate.net

For this compound, characteristic vibrational modes would be expected. Experimental IR spectra of a closely related compound, 4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide, showed characteristic bands for C=C/C=N stretching in the 1599–1499 cm⁻¹ range. nih.gov For the target benzamide compound, DFT calculations would predict:

N-H stretching: A band typically above 3300 cm⁻¹.

C-H stretching (aromatic): Bands around 3000-3100 cm⁻¹.

C=O stretching (Amide I): A strong band typically in the region of 1650-1680 cm⁻¹.

C=C/C=N stretching (aromatic/pyrazole): Multiple bands in the 1400-1600 cm⁻¹ region.

Potential Energy Distribution (PED) analysis is often used in conjunction with DFT calculations to provide a quantitative assignment of each vibrational mode. mdpi.com

Molecules with significant intramolecular charge-transfer characteristics, often found in donor-π-acceptor systems, can exhibit nonlinear optical (NLO) properties. ias.ac.in Pyrazole-containing polyamides and other derivatives have been investigated for their optical activities. ias.ac.inmdpi.com Computational DFT methods are used to assess NLO potential by calculating the first hyperpolarizability (β), a measure of a molecule's NLO response. nih.gov

Studies on pyrazole-thiophene-based amides have shown that the substitution pattern significantly affects NLO properties. mdpi.com For this compound, the pyrazole ring can act as an electron donor, the phenyl ring as the π-bridge, and the benzamide group as an acceptor, creating a potential D-π-A framework. A low HOMO-LUMO energy gap often correlates with higher hyperpolarizability. mdpi.com Theoretical calculations for similar structures suggest that these compounds can possess notable β values, making them candidates for further investigation in materials for optoelectronic applications. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is widely used in drug discovery to understand protein-ligand interactions at a molecular level. osu.edu

Numerous docking studies have been performed on pyrazole-benzamide derivatives to explore their potential as inhibitors for various protein targets, such as kinases and viral proteases. researchgate.netnih.gov These studies consistently highlight the importance of the pyrazole and benzamide moieties in forming key interactions within protein active sites.

A study involving benzamide-appended pyrazolone (B3327878) derivatives docked into the active site of the COVID-19 main protease (PDB ID: 6LU7) revealed binding energies as favorable as -8.90 kcal/mol. jetir.org The analysis showed that the ligand formed multiple hydrogen bonds with key amino acid residues like GLU166, SER144, and LEU141. jetir.org The amide group and pyrazole nitrogens are frequently identified as crucial hydrogen bond acceptors or donors, while the aromatic rings engage in hydrophobic or π-π stacking interactions. nih.gov These findings suggest that this compound would likely exhibit similar binding patterns, utilizing its key functional groups to anchor within a protein's binding pocket.

| Ligand Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-{4-[2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy]phenyl}benzamide | COVID-19 Main Protease (6LU7) | -8.90 | GLU166, SER144, LEU141 (H-bonds) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not specified |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | Not specified |

Binding Affinity Prediction and Ranking

One of the primary goals in early-stage drug discovery is to predict how strongly a compound, or 'ligand', will bind to a biological target, typically a protein. This binding strength is quantified as binding affinity. Computational techniques, particularly molecular docking, are instrumental in predicting this affinity and ranking a series of compounds based on their potential efficacy.

Molecular docking simulations place the 3D structure of a ligand into the binding site of a target protein and calculate a 'docking score', which is an estimation of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. For derivatives of this compound, such as benzamide appended by pyrazolone derivatives, docking studies have been performed against various protein targets. For instance, in a study involving the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), a series of benzamide derivatives showed a range of binding energies, indicating differing affinities for the active site.

These studies typically result in a ranked list of compounds, allowing researchers to prioritize which ones to synthesize and test in the laboratory. The ranking is based on parameters like the estimated binding energy (in kcal/mol) and the predicted inhibition constant (Ki).

Table 1: Example of Predicted Binding Affinities for Benzamide Derivatives Against a Protein Target (Note: This data is illustrative for benzamide derivatives and not specific to this compound)

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Ligand A | -8.90 | 301.49 |

| Ligand B | -8.77 | 374.22 |

| Ligand C | -8.85 | 325.66 |

| Ligand D | -8.70 | 420.33 |

| Ligand E | -9.17 | 190.41 |

The interactions driving the binding affinity are also analyzed, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, specific amino acid residues within the protein's binding pocket, such as GLU166, SER144, and LEU141, have been identified as forming key hydrogen bonds with benzamide derivatives, stabilizing the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This technique simulates the natural movements and conformational changes of the molecules, providing a more realistic representation of the biological environment.

MD simulations are performed on the most promising ligand-protein complexes identified through docking. A simulation of a close derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, complexed with the SARS-CoV-2 main protease, revealed the stability of the binding over the simulation period. figshare.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound within the active site.

Another important analysis from MD simulations is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein. This can reveal which amino acid residues are most affected by the ligand's binding. Furthermore, the binding free energy can be calculated more accurately using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, which averages over multiple conformations from the MD trajectory. figshare.com These calculations can confirm the favorable binding predicted by docking and provide a more detailed breakdown of the energy contributions (van der Waals, electrostatic, etc.) to the binding affinity. figshare.com

Table 2: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex (Note: This data is representative of analyses performed on pyrazole derivatives and not specific to this compound)

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 0.8 |

| 20 | 1.7 | 1.0 |

| 30 | 1.6 | 0.9 |

| 40 | 1.8 | 1.1 |

| 50 | 1.7 | 1.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.

For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully applied. acs.orgnih.gov In a typical QSAR study, a dataset of compounds with known activities (e.g., IC50 values) is used. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed activity. acs.org

For example, a QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that descriptors related to the adjacency and distance matrix were highly influential on their biological activity. acs.org The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Table 3: Example of a QSAR Model Equation and its Statistical Quality (Note: This is an illustrative example for pyrazole derivatives and not specific to this compound)

Equation: pIC50 = 0.85 * (Descriptor A) - 0.45 * (Descriptor B) + 1.23 * (Descriptor C) - 2.14

Statistical Parameters:

| Parameter | Value | Description |

|---|---|---|

| n | 30 | Number of compounds in the dataset |

| R² | 0.92 | Coefficient of determination (goodness of fit) |

| Q² | 0.85 | Cross-validated R² (predictive ability) |

These computational approaches provide a powerful, multi-faceted strategy for understanding and optimizing the therapeutic potential of compounds like this compound and its derivatives, significantly accelerating the drug discovery process.

Mechanistic Exploration of Biological Activities

Enzyme and Receptor Target Modulation

The biological activities of compounds based on the 4-(1H-Pyrazol-1-yl)benzamide scaffold are primarily attributed to their ability to modulate the function of key enzymes and receptors involved in cellular signaling pathways. These derivatives have been investigated for their potential to interact with the active sites of various protein kinases and molecular chaperones, thereby interfering with processes that are critical for the proliferation and survival of cancer cells. The core structure serves as a versatile template for designing specific inhibitors that can target distinct protein families.

The pyrazole (B372694) and benzamide (B126) moieties are common features in many kinase inhibitors, where they participate in crucial binding interactions within the ATP-binding pocket of the target kinase. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the potency and selectivity of the inhibitor.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). researchgate.net Its inhibition is a proven therapeutic strategy. tandfonline.com Derivatives incorporating the pyrazol-phenylbenzamide structure have been designed as potent BCR-ABL kinase inhibitors. nih.gov

The mechanism of these inhibitors involves competitive binding at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and blocking the oncogenic signaling cascade. researchgate.net Molecular docking studies of certain 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives have shown that they fit effectively into the active site of the BCR-ABL1 protein. nih.gov For instance, one of the most potent compounds in a studied series, compound 16a , demonstrated strong suppression of the BCR-ABL1 kinase. nih.gov

In a broader context, the use of a flexible benzamide-containing linker is a design strategy to create Type II inhibitors. mdpi.com These inhibitors bind to an inactive "DFG-out" conformation of the kinase, accessing an allosteric pocket adjacent to the ATP site. nih.gov This approach can help avoid steric clashes with the "gatekeeper" residue (Threonine 315), a common site for mutations that confer resistance to first-generation inhibitors like imatinib. mdpi.comnih.gov

| Compound | Target | Activity (IC50) | Cell Line Activity (IC50) |

|---|---|---|---|

| 16a | BCR-ABL1 Kinase | 8.5 nM | <2 nM (K562 cells) |

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression and is considered a promising target for cancer therapy. nih.govnih.gov While direct studies on this compound are limited, related scaffolds highlight the importance of the pyrazole motif for CDK2 inhibition. Pyrazole is recognized as a privileged scaffold in the design of kinase inhibitors. mdpi.com

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, yielded potent CDK2 inhibitors. mdpi.com The most potent compound in this class, compound 15 , inhibits CDK2 at a low nanomolar concentration. nih.govmdpi.com Mechanistic studies in ovarian cancer cells revealed that this compound reduces the phosphorylation of the retinoblastoma protein (a downstream target of CDK2), leading to cell cycle arrest in the S and G2/M phases and subsequently inducing apoptosis. nih.govmdpi.com This illustrates a mechanism where inhibiting the kinase directly impacts cell cycle machinery, leading to cancer cell death. mdpi.com

| Compound | Target | Activity (Ki) | Mechanism of Action |

|---|---|---|---|

| 15 | CDK2 | 0.005 µM | Reduced Rb phosphorylation, cell cycle arrest (S, G2/M), apoptosis induction |

The p38 mitogen-activated protein kinases (MAPKs) are a class of kinases that respond to stress stimuli, such as inflammatory cytokines, and play a central role in chronic inflammation. nih.gov Inhibition of p38 MAPK is being explored as a therapeutic strategy for inflammatory and neurodegenerative diseases. nih.govnih.gov

Most p38 MAPK inhibitors are ATP-competitive, binding to the hinge region of the kinase's active site. nih.gov This binding action prevents the transfer of phosphate (B84403) from ATP to downstream substrates, thereby interrupting the signaling cascade that leads to inflammatory responses. nih.gov While specific derivatives of this compound have not been extensively detailed as p38 MAPK inhibitors in the available literature, the general mechanism for small molecule inhibitors targeting this kinase is well-established.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which is essential for B-cell development, differentiation, and signaling. nih.govresearchgate.net It is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a key strategy in treating B-cell malignancies. nih.govyoutube.com

BTK inhibitors are generally classified into two main types based on their mechanism of action:

Irreversible Inhibitors : These compounds typically contain a reactive group (a Michael acceptor) that forms a covalent bond with a cysteine residue (Cys481) in the ATP binding site of BTK, leading to permanent inactivation of the enzyme. nih.gov

Reversible Inhibitors : These inhibitors bind non-covalently to the active site through interactions such as hydrogen bonds and hydrophobic interactions, allowing for reversible modulation of the kinase activity. nih.gov

Although various heterocyclic scaffolds have been successfully employed in the design of BTK inhibitors, specific mechanistic data for this compound derivatives targeting BTK are not prominently featured in current research. nih.gov

Heat shock protein 90 (HSP90) is an ATP-dependent molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are involved in cancer progression. nih.govnih.gov This makes HSP90 an attractive target for anticancer drug development. nih.gov

A series of 4-(1H-1,2,3-triazol-1-yl)benzamides, close structural analogs of the pyrazole-benzamide scaffold, have been rationally designed as HSP90 inhibitors. nih.gov The mechanism of action for these inhibitors involves binding to the N-terminal ATP-binding pocket of HSP90, which blocks the chaperone's catalytic cycle. This leads to the misfolding and subsequent degradation of HSP90 client proteins, many of which are oncoproteins. Molecular modeling has confirmed that these compounds can interact with the HSP90 binding site through hydrogen bonds and hydrophobic interactions. nih.gov One promising compound, 6u , emerged from this series as a lead candidate for further study. nih.gov

A significant challenge in HSP90 inhibitor development is managing toxicities that arise from the pan-inhibition of all four human HSP90 isoforms: Hsp90α and Hsp90β (cytosolic), Grp94 (endoplasmic reticulum), and TRAP1 (mitochondria). researchgate.netku.edu These isoforms share a highly conserved ATP-binding site, making the design of selective inhibitors difficult. ku.edu The development of isoform-selective inhibitors is an active area of research, with the goal of delineating the specific roles of each isoform and potentially mitigating the side effects associated with pan-HSP90 inhibition. nih.govresearchgate.netmdpi.com

| Compound Series | Target | Lead Compound | Binding Site Interaction |

|---|---|---|---|

| 4-(1H-1,2,3-triazol-1-yl)benzamides | HSP90α | 6u | Hydrogen bond and hydrophobic interactions in N-terminal ATP-binding site |

Succinate Dehydrogenase (SDH) Inhibition and Active Site Interactions

Derivatives of pyrazole-carboxamide, structurally related to this compound, have been identified as potent inhibitors of Succinate Dehydrogenase (SDH), an enzyme complex critical to both the citric acid cycle and the electron transport chain. nih.govnih.gov Molecular simulation studies of these inhibitors suggest that their interaction with the SDH active site is primarily driven by hydrophobic interactions. nih.gov

Glycine (B1666218) Transporter 1 (GlyT1) Interaction Studies

The pyrazole scaffold is a key feature in the design of some potent inhibitors of the Glycine Transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating glycine levels in the brain, which is important for neurotransmission, particularly at N-methyl-D-aspartate (NMDA) receptors. nih.gov

Through structural optimization of known inhibitors, a highly potent derivative incorporating a pyrazole ring was identified: 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. This complex molecule demonstrated a powerful GlyT1 inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 1.8 nM. nih.gov The design leveraged the pyrazole moiety to enhance binding affinity and inhibitory action, highlighting the utility of this chemical group in targeting the glycine transporter.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

The 4-(pyrazol-1-yl)phenyl structure is a pharmacophore central to a class of selective cyclooxygenase-2 (COX-2) inhibitors, most notably Celecoxib, which features a benzenesulfonamide (B165840) group instead of a benzamide. Research on hybrid pyrazole analogues has elucidated the interactions necessary for COX inhibition.

Molecular docking studies of these pyrazole-benzenesulfonamide compounds have shown that the sulfonamide group (SO2NH2) is crucial for selective COX-2 activity. This group inserts into a selective pocket of the COX-2 active site, forming critical hydrogen bonds with key amino acid residues, including His90, Arg513, Phe518, and Ser353. nih.gov This specific binding pattern anchors the inhibitor within the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandins (B1171923) and thereby mediating an anti-inflammatory effect.

P53–MDM2 Protein–Protein Interaction Inhibition

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in oncology. nih.govnih.gov Disrupting this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. Hybrid molecules incorporating a pyrazole core have been developed as inhibitors of this protein-protein interaction. nih.govnih.gov

For example, a series of furopyrimidine-pyrazole hybrid compounds were designed to mimic the binding of p53 to MDM2. One of these derivatives, compound 6d, was found to significantly reduce MDM2 expression and increase p53 levels. It exhibited a biochemical IC50 value of 13.8 μM against MDM2. nih.gov Similarly, spirooxindole-pyrazole hybrids have been shown to downmodulate MDM2 in A549 lung cancer cells, with docking analyses confirming their potential binding mode within the p53-binding pocket of MDM2. nih.gov

Cellular Pathway Interrogation

Autophagy Modulation and Autophagic Flux Disruption (e.g., mTORC1 Activity, LC3-II Accumulation)

Certain derivatives of this compound have been identified as modulators of autophagy, a cellular process for degrading and recycling cellular components. Specifically, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds can reduce the activity of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a key negative regulator of autophagy. nih.govresearchgate.net

By inhibiting mTORC1, these compounds were shown to increase autophagy at the basal level. Furthermore, they were found to disrupt the autophagic flux. Under conditions of starvation followed by nutrient refeeding, the compounds interfered with the reactivation of mTORC1 and the clearance of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). This interference leads to the accumulation of LC3-II and the formation of abnormal LC3-labeled puncta, indicating a blockage in the later stages of the autophagy process, such as autophagosome-lysosome fusion. nih.govresearchgate.net

Antiproliferative Activity against Cancer Cell Lines (e.g., MIA PaCa-2, HepG2, MCF7)

Derivatives based on the pyrazole-benzamide scaffold have demonstrated antiproliferative activity against a range of human cancer cell lines. The potency of these compounds varies depending on the specific substitutions on the core structure and the cancer cell line being tested.

In pancreatic cancer, a quantitative structure-activity relationship (QSAR) study was conducted on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives based on their activity against the MIA PaCa-2 cell line. eurjchem.com Other pyrazole derivatives have also shown potent activity against this cell line. nih.gov Various pyrazole-containing compounds have been evaluated against the human liver cancer cell line HepG2 and the human breast cancer cell line MCF7, showing a range of cytotoxic activities. nih.govresearchgate.netnih.gov

The table below summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazole derivatives against the specified cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | IC50 Value |

| Pyrazole Derivative | HepG2 | 7.12 µM nih.gov |

| Pyrazole Derivative | MCF7 | 7.85 µM nih.gov |

| Arylazo-pyrazole Derivative | MCF7 | 3.0 µM researchgate.net |

| Pyrazolyl-chalcone Derivative | MIA PaCa-2 | 13.0 µg/mL nih.gov |

| Pyrazolyl-thiadiazole Derivative | MIA PaCa-2 | 5.5 µg/mL nih.gov |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF7 | 1.31 µM nih.gov |

Regulation of Microbial Growth and Pathogen Suppression

Derivatives of the this compound core structure have demonstrated significant potential in the regulation of microbial growth and the suppression of pathogens, including protozoan parasites and bacteria.

Research into 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives , which are structurally similar to the benzamide, has identified their efficacy against Leishmania parasites. A novel series of these sulfonamides was synthesized and evaluated for their antileishmanial profile. Several of these compounds exhibited a notable active profile against both Leishmania infantum and Leishmania amazonensis. nih.govmdpi.comnih.gov The activity of some of these derivatives against L. infantum was found to be comparable to that of the reference drug pentamidine (B1679287), but with the advantage of lower cytotoxicity. nih.govmdpi.com Molecular modeling studies suggest that the electronic regions, orientation, and lipophilicity of these derivatives are key factors in their interaction with parasitic targets. nih.govmdpi.comnih.gov

In the realm of antibacterial agents, novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and shown to be potent inhibitors of drug-resistant bacteria. nih.gov Specifically, certain hydrazone derivatives of this scaffold have demonstrated significant activity against Acinetobacter baumannii, with one of the most potent compounds being four times more effective than the approved drug chloramphenicol. nih.gov Another study focused on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives , which were identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com The proposed mechanism of action for these compounds is the permeabilization of the bacterial cell membrane. mdpi.com

The following table summarizes the antimicrobial activities of some 4-(1H-Pyrazol-1-yl)benzoic acid/benzenesulfonamide derivatives:

| Derivative Type | Target Organism | Key Findings |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Leishmania infantum, Leishmania amazonensis | Activity comparable to pentamidine with lower cytotoxicity. nih.govmdpi.com |

| 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazones | Acinetobacter baumannii | Four times more potent than chloramphenicol. nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acids | Staphylococci, Enterococci | MIC values as low as 0.78 μg/mL; act by permeabilizing the cell membrane. mdpi.com |

Antioxidant Mechanisms and DNA Protection

While the pyrazole nucleus is a component of many compounds exhibiting a wide range of biological activities, including antioxidant properties, specific research into the antioxidant mechanisms and DNA protective effects of this compound is limited. However, studies on other pyrazole-based compounds provide insights into the potential antioxidant capabilities of this chemical class.

The antioxidant activity of pyrazole derivatives is often attributed to their ability to scavenge free radicals. For instance, a study on pyrazole-based sulfonamide derivatives demonstrated their ability to quench the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.gov The change in absorbance at 517 nm upon the addition of the antioxidant compound to a DPPH solution is a measure of its radical scavenging activity. nih.gov This suggests that pyrazole-containing compounds can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components.

Furthermore, some polycyclic heterocyclic compounds containing the pyrazole moiety have been reported as antioxidant agents. scielo.br Reactive oxygen species (ROS) and free radicals are implicated in a variety of human diseases as they can damage biological macromolecules such as lipids, proteins, and DNA. scielo.br Antioxidants can mitigate this damage. While these studies establish the antioxidant potential of the broader pyrazole class, direct evidence and detailed mechanistic studies on this compound's ability to protect DNA from oxidative damage are not yet available in the reviewed literature.

Anti-inflammatory Response Pathways

The 4-(pyrazol-1-yl)benzenesulfonamide moiety, a key feature of the selective COX-2 inhibitor Celecoxib, highlights the potential of this scaffold in modulating anti-inflammatory responses. researchgate.net Research into novel 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives has further elucidated the multi-target anti-inflammatory potential of this class of compounds. researchgate.netnih.gov

These derivatives have been designed and synthesized as potential multi-target anti-inflammatory agents with inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrases (CAs). researchgate.netnih.gov The inhibition of both COX-2 and 5-LOX is a particularly attractive strategy for developing anti-inflammatory drugs with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

A study on these derivatives showed that they could potently inhibit the COX-2 isozyme and 5-LOX. researchgate.net Furthermore, these compounds were found to be potent inhibitors of the transmembrane hCA IX and XII isoforms, which are implicated in various physiological and pathological processes. researchgate.net The in vivo anti-inflammatory activity of the most promising compounds was confirmed, and they were also shown to reduce the serum levels of inflammatory mediators. nih.gov This multi-target approach, hitting key nodes in the inflammatory cascade, represents a sophisticated mechanism for achieving anti-inflammatory effects.

Structure-Activity Relationship (SAR) Investigations

The biological activity of compounds derived from the this compound scaffold is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural modifications influence the potency and selectivity of these molecules, thereby guiding the rational design of more effective therapeutic agents.

Positional Isomerism and Substituent Effects on Bioactivity

The positioning and nature of substituents on both the pyrazole and benzamide rings have a profound impact on the biological activity of this class of compounds.

In a study of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides , preliminary SAR studies were conducted based on their antiproliferative activity. nih.gov This research highlights how modifications to the benzamide portion can influence biological outcomes.

While not directly focused on this compound, research on related pyrazole derivatives provides valuable insights. For instance, in a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives with antileishmanial activity, the nature of substituents on an aromatic ring was found to be important. nih.gov It was observed that a larger substituent, such as bromine, could introduce steric hindrance, which may affect the interaction with the biological target. nih.gov

The following table illustrates the impact of substituents on the bioactivity of pyrazole derivatives from a representative study:

| Compound ID | Substituent (R) on Benzene (B151609) Sulfonyl Group | IC50 (μM) against L. infantum |

| 3a | H | > 500 |

| 3b | 4-CH3 | 59 |

| 3c | 4-OCH3 | 110 |

| 3d | 4-Br | 70 |

| 3e | 4-Cl | 65 |

| 3f | 2,4-di-Cl | 125 |

| 3g | 4-NO2 | 250 |

Data adapted from a study on 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives. nih.gov

This data suggests that electron-donating groups (like methyl and chloro) at the para position of the benzene sulfonyl group can enhance antileishmanial activity compared to the unsubstituted compound or a compound with a strong electron-withdrawing group like nitro.

Pharmacophore Elucidation and Rational Molecular Design Principles

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the pyrazole scaffold, this approach has been instrumental in designing inhibitors for various targets.

The 4-(pyrazol-1-yl)benzenesulfonamide moiety itself is a well-established pharmacophore, most notably recognized in the structure of Celecoxib, a selective COX-2 inhibitor. researchgate.net This pharmacophore has been utilized as a core scaffold in the design of new multi-target anti-inflammatory agents. researchgate.netnih.gov By grafting different substituted phenyl and 2-thienyl tails onto this core via a hydrazone linker, researchers have been able to enhance the inhibitory activity against carbonic anhydrase isoforms hCA IX and XII. researchgate.net

Molecular modeling and theoretical structural analysis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have provided insights into their rational design as antileishmanial agents. nih.govmdpi.com These studies have shown that changes in the electronic regions, molecular orientation, and lipophilicity of the derivatives are critical for improving their interaction with the parasitic target. nih.govmdpi.comnih.gov For example, analysis of the highest occupied molecular orbital (HOMO) distribution can indicate electronic regions of the molecule that are likely involved in target interaction. nih.gov Such computational approaches are integral to modern drug discovery, allowing for the in silico evaluation of potential drug candidates before their synthesis, thereby streamlining the design process.

Advanced Research Avenues and Future Perspectives

Lead Compound Optimization and Hit-to-Lead Strategies for Research Development

In drug discovery, the "hit-to-lead" (H2L) process is a critical phase where initial "hit" compounds from high-throughput screening are optimized into more promising "lead" compounds. The 4-(1H-Pyrazol-1-yl)benzamide scaffold is an exemplary starting point for such endeavors. Its inherent metabolic stability and capacity for versatile substitution make it an ideal candidate for lead optimization.

Researchers leverage Structure-Activity Relationship (SAR) studies to systematically modify the core structure of this compound. By adding or altering functional groups on either the pyrazole (B372694) or the benzamide (B126) ring, chemists can fine-tune the compound's properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). For instance, the modification of related pyrazole-benzamide structures has been a key strategy in developing inhibitors for specific biological targets, such as kinases involved in cancer pathways. The goal is to transform a modestly active hit into a lead compound with nanomolar potency and favorable drug-like properties, ready for further preclinical development.

One successful example of this strategy involves the development of BCR-ABL kinase inhibitors, crucial for treating chronic myeloid leukemia. A series of derivatives were designed based on a related pyrazole-phenyl-benzamide core, demonstrating how systematic modifications can lead to highly potent compounds.

Table 1: Bioactivity of Optimized Pyrazole-Benzamide Derivatives against BCR-ABL Kinase

| Compound ID | Modification Strategy | Target Kinase | IC₅₀ (nM) |

|---|---|---|---|

| 16a | Conformational Constraint | BCR-ABL1 | 8.5 |

| 16i | Scaffold Hopping | BCR-ABL1 | Not specified |

Data sourced from studies on related pyrazole-phenyl-benzamide derivatives.

Development of Novel Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in biological systems. The this compound scaffold provides a robust foundation for creating such probes. Its structure can be systematically modified to incorporate reporter tags (like fluorescent groups or biotin) or photoreactive groups for covalent labeling, without abolishing its binding affinity for the target protein.

The development process involves creating a small library of derivatives based on the this compound core. These derivatives are then screened to identify compounds that retain high affinity and selectivity for the target of interest. Once a suitable binder is identified, it can be further functionalized to serve as a tool for target validation, studying cellular pathways, or for use in imaging applications to visualize the location and activity of the target protein within cells.

Applications in Chemical Biology Tool Development

Beyond probes for a single target, the this compound framework contributes to the broader development of chemical biology tools. These tools are instrumental in dissecting complex biological processes. For example, derivatives can be designed as inhibitors for specific enzymes, allowing for the controlled "switching off" of a particular protein's activity to observe the downstream cellular effects.

This scaffold is particularly valuable for creating tool compounds due to its synthetic tractability and favorable physicochemical properties. Researchers can develop sets of compounds with varying potencies and selectivities, including active compounds and structurally similar but inactive "negative controls." These controls are crucial for ensuring that the observed biological effects are genuinely due to the inhibition of the intended target and not off-target effects.

Exploitation in Non-Biological Research Areas (e.g., Corrosion Inhibition Mechanisms)

The utility of pyrazole-based compounds extends beyond biology into materials science, notably in the field of corrosion inhibition. Pyrazole derivatives have demonstrated significant promise in protecting metals, such as carbon steel, from corrosion in acidic environments. The mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium.